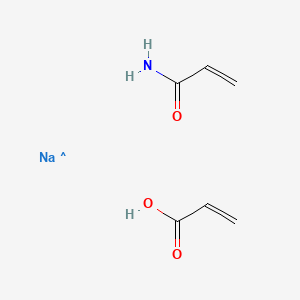
POLY(METHYL-3,3,3-TRIFLUOROPROPYLSILOXANE)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(methyl-3,3,3-trifluoropropylsiloxane): is a fluorosilicone polymer known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. This compound is widely used in various industrial applications due to its excellent performance in extreme conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Poly(methyl-3,3,3-trifluoropropylsiloxane) is typically synthesized through the anionic ring-opening polymerization of 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane. The polymerization process involves the use of dilithium diphenylsilanediolate as an initiator and promoters such as N,N-dimethylformamide, bis(2-methoxyethyl)ether, and 1,2-dimethoxyethane .
Industrial Production Methods: The industrial production of poly(methyl-3,3,3-trifluoropropylsiloxane) involves large-scale polymerization processes under controlled conditions to ensure consistent quality and performance. The polymer is often produced in bulk and then processed into various forms, such as liquids, gels, or elastomers, depending on the intended application .
Análisis De Reacciones Químicas
Types of Reactions: Poly(methyl-3,3,3-trifluoropropylsiloxane) primarily undergoes substitution reactions due to the presence of the trifluoropropyl group. These reactions can be catalyzed by various reagents and conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents. .
Oxidation and Reduction Reactions: These reactions are less common but can be performed using standard oxidizing and reducing agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of poly(methyl-3,3,3-trifluoropropylsiloxane) with enhanced properties .
Aplicaciones Científicas De Investigación
Poly(methyl-3,3,3-trifluoropropylsiloxane) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of poly(methyl-3,3,3-trifluoropropylsiloxane) is primarily based on its unique molecular structure, which imparts high thermal stability, chemical resistance, and low surface energy. These properties enable the polymer to function effectively as a lubricant, release agent, and defoaming agent in various applications .
Comparación Con Compuestos Similares
Poly(methyl-3,3,3-trifluoropropylsiloxane) can be compared with other similar compounds, such as:
Poly(dimethylsiloxane): Known for its flexibility and low glass transition temperature but lacks the chemical resistance of poly(methyl-3,3,3-trifluoropropylsiloxane).
Poly(phenylmethylsiloxane): Offers higher thermal stability but is less resistant to chemical degradation compared to poly(methyl-3,3,3-trifluoropropylsiloxane).
Poly(trifluoropropylmethylsiloxane): Similar in structure but with different substituents, leading to variations in properties such as surface energy and chemical resistance.
Poly(methyl-3,3,3-trifluoropropylsiloxane) stands out due to its unique combination of high thermal stability, chemical resistance, and low surface energy, making it suitable for a wide range of applications .
Propiedades
Número CAS |
115361-68-7 |
|---|---|
Fórmula molecular |
C11H21NO3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-Benzo[d]imidazol-2-yl)-3-(methylamino)acrylonitrile](/img/structure/B1166382.png)

